1-(3-Nitrophenyl)-1H-1,2,4-triazole

Description

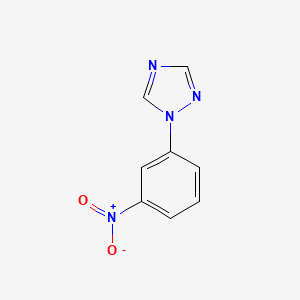

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTFMMVEHXWFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565956 | |

| Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-23-7 | |

| Record name | 1-(3-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1,2,4 Triazole Scaffolds in Synthetic Chemistry and Material Science

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is of paramount importance in synthetic chemistry due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. nih.govresearchgate.net Triazoles are aromatic and possess a stable nucleus that is resistant to cleavage. nih.gov They can participate in a variety of chemical transformations, allowing for the introduction of diverse functional groups, which in turn modulates their physicochemical and biological properties. nih.gov

In material science, 1,2,4-triazole derivatives are gaining prominence for their applications in various advanced materials. nih.gov Their inherent properties, such as high thermal stability, coordination ability, and excellent electron-transport and hole-blocking capabilities, make them suitable for use in organic light-emitting diodes (OLEDs), polymers, and as corrosion inhibitors. nih.govresearchgate.net The electron-deficient nature of the triazole ring is a key factor contributing to its utility in electronic materials. researchgate.net Furthermore, their ability to form stable complexes with metal ions has led to their use in the construction of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nih.gov

Overview of Aryl Substituted Nitrotriazoles: Focus on 1 3 Nitrophenyl Analogs

Aryl-substituted nitrotriazoles are a class of compounds where an aromatic ring and a nitro group are attached to the triazole core. The introduction of a nitroaryl group can significantly influence the electronic properties and reactivity of the triazole ring. Specifically, the nitro group, being a strong electron-withdrawing group, enhances the electron-deficient character of the molecule.

The synthesis of N-aryl-1,2,4-triazoles can be achieved through methods like copper-catalyzed or base-mediated coupling reactions of haloarenes with 1,2,4-triazoles. nih.gov Subsequent nitration can then introduce the nitro group onto the aryl ring. nih.gov Research has shown that the position of the nitro group on the phenyl ring (ortho, meta, or para) can lead to isomers with distinct properties. For instance, studies on nitrophenyl-1,2,4-triazole-5-thiones have demonstrated synthetic routes to produce isomeric forms. documentsdelivered.com

Current Research Trajectories and Academic Relevance of 1 3 Nitrophenyl 1h 1,2,4 Triazole

Reactivity of the Nitro Group: Reduction and Functionalization

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed, primarily through reduction, to introduce new functionalities.

Chemoselective Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a pivotal transformation, yielding 3-(1H-1,2,4-triazol-1-yl)aniline. This reaction must be performed under conditions that selectively reduce the nitro group without affecting the triazole ring. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the desired yield and reaction conditions.

Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation and chemical reduction. rsc.org Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is a clean and efficient method. Chemical reductions can be achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acidic medium. The selection of the appropriate method is crucial to ensure the integrity of the triazole ring is maintained.

The resulting amino group provides a reactive handle for a multitude of further functionalization reactions, including diazotization followed by substitution, acylation, and alkylation, thereby enabling the synthesis of a diverse array of derivatives.

Reactions Involving the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring itself can participate in various reactions, including substitution and ring-fusion processes, leading to the formation of more complex heterocyclic systems.

Electrophilic and Nucleophilic Substitution Patterns on the Triazole Nucleus

The 1,2,4-triazole ring exhibits distinct reactivity towards electrophiles and nucleophiles. Due to the presence of three nitrogen atoms, the ring is electron-rich, making electrophilic substitution reactions more favorable at the nitrogen atoms. nih.govchemicalbook.com Alkylation and acylation are common electrophilic substitution reactions, typically occurring at the N-2 or N-4 positions of the triazole ring. chemicalbook.com The regioselectivity of these reactions can be influenced by the nature of the substituent on the phenyl ring and the reaction conditions. researchgate.net

Conversely, the carbon atoms of the 1,2,4-triazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack, although this generally requires harsh conditions. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring further deactivates the triazole ring towards electrophilic attack and can influence the regioselectivity of nucleophilic substitution. libretexts.org In some instances, nucleophilic substitution can lead to the replacement of the nitro group itself. osi.lv

Annulation and Fused Heterocyclic System Formation

The 1,2,4-triazole ring can serve as a building block for the construction of fused heterocyclic systems. These reactions, often involving intramolecular cyclization or intermolecular cycloaddition, lead to the formation of bicyclic and polycyclic structures. acgpubs.orgacs.orgresearchgate.net Annulation reactions can be achieved by introducing appropriate functional groups onto the triazole or the phenyl ring, which can then undergo cyclization. For instance, an amino group ortho to the triazole substituent can be used to form a fused six-membered ring.

[3+2] cycloaddition reactions are another important route to fused systems, where the triazole ring or a derivative acts as a 1,3-dipole or dipolarophile. researchgate.netchim.it These reactions provide a powerful tool for the synthesis of novel heterocyclic frameworks containing the 1,2,4-triazole moiety. rsc.orgrsc.org

Mechanistic Investigations of 1,2,4-Triazole Reactions

Understanding the mechanisms of reactions involving 1,2,4-triazoles is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Pathways (e.g., Cycloaddition Mechanisms, Rearrangements)

The mechanisms of cycloaddition reactions involving 1,2,4-triazoles have been studied to understand the regioselectivity and stereoselectivity of these transformations. acgpubs.orgrsc.org For example, in [3+2] cycloadditions, the frontier molecular orbitals of the triazole derivative and the dipolarophile determine the course of the reaction. researchgate.netnih.gov

Rearrangement reactions of 1,2,4-triazole derivatives have also been investigated. nih.govrsc.org These rearrangements can involve the migration of substituents between the different nitrogen atoms of the triazole ring or even ring-opening and ring-closing sequences. nih.govnih.gov For instance, the Dimroth rearrangement is a well-known process in triazole chemistry. Mechanistic studies often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the reaction pathways. youtube.com

Role of Intermediates in 1,2,4-Triazole Reactivity

The synthesis and chemical transformations of this compound and its derivatives proceed through a variety of reactive intermediates, the nature of which dictates the final product. Understanding the formation and fate of these transient species is crucial for elucidating reaction mechanisms and for the rational design of synthetic routes toward functionalized triazole systems. Key intermediates in the reactivity of this compound systems include acylhydrazones, diacylamines, and thiosemicarbazides.

A prominent pathway to fused 1,2,4-triazole systems starting from 3-nitro-substituted precursors involves the formation of acylhydrazone intermediates. For instance, the synthesis of 1-(3-nitrophenyl)-5,6-dihydro-4H- drugfuture.comwikipedia.orgen-academic.comtriazolo[4,3-a] drugfuture.comclockss.orgbenzodiazepines utilizes 3-nitrobenzohydrazide as a key starting material. The reaction proceeds through the formation of an N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide intermediate, which subsequently undergoes thermal cyclization to yield the final tricyclic product. The initial step involves the nucleophilic attack of the hydrazide on a suitable electrophile, in this case, a thiolactam that has been activated as a thioether.

The classical Einhorn-Brunner and Pellizzari reactions represent fundamental methods for the synthesis of the 1,2,4-triazole core, proceeding through distinct intermediates.

The Einhorn-Brunner reaction involves the acid-catalyzed condensation of a hydrazine (B178648) with a diacylamine. drugfuture.comwikipedia.org In the context of synthesizing this compound, 3-nitrophenylhydrazine (B1228671) would react with a diacylamine. The mechanism is initiated by the protonation of the hydrazine, which then attacks one of the carbonyl groups of the diacylamine. A series of proton transfer and dehydration steps lead to a cyclized intermediate that, upon further dehydration, yields the aromatic 1,2,4-triazole ring. The regioselectivity of the reaction, when using unsymmetrical diacylamines, is determined by the relative acidity of the acyl groups. wikipedia.org

The Pellizzari reaction provides another route to 1,2,4-triazoles through the reaction of an amide with an acylhydrazide. mdpi.com For the synthesis of a 3,5-disubstituted-1,2,4-triazole bearing a 3-nitrophenyl group, one could envision the reaction between 3-nitrobenzamide (B147352) and a suitable acylhydrazide, or 3-nitrobenzoylhydrazide with an amide. This reaction proceeds via the formation of a 1,2-diacylhydrazine intermediate, which upon heating undergoes dehydrative cyclization to form the triazole ring.

The synthesis of 1,2,4-triazole-3-thiones often proceeds through thiosemicarbazide (B42300) intermediates . For example, the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide would yield 1-(3-nitrobenzoyl)thiosemicarbazide. Subsequent intramolecular cyclization under basic conditions, with the elimination of water, affords the corresponding 3-(3-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. This thione can then be a precursor to other functionalized triazoles.

Another important class of intermediates in the formation of 1,2,4-triazoles are amidrazones . These compounds can be cyclized with various one-carbon synthons to form the triazole ring. For instance, 3-nitrobenzamidrazone can be reacted with orthoesters, such as triethyl orthoformate, to yield 3-(3-nitrophenyl)-1H-1,2,4-triazole. The reaction involves the initial condensation of the amidrazone with the orthoester, followed by elimination of ethanol (B145695) and subsequent cyclization.

The following table summarizes the key intermediates and the corresponding synthetic methods for the formation of this compound systems.

| Intermediate Type | Synthetic Method | Precursors | Key Mechanistic Steps |

| Acylhydrazone | Fused Triazole Synthesis | 3-Nitrobenzohydrazide, Thioether | Nucleophilic attack, Cyclization |

| Diacylamine Adduct | Einhorn-Brunner Reaction | 3-Nitrophenylhydrazine, Diacylamine | Acid-catalyzed condensation, Dehydration |

| 1,2-Diacylhydrazine | Pellizzari Reaction | 3-Nitrobenzamide, Acylhydrazide | Condensation, Dehydrative cyclization |

| Thiosemicarbazide | Thione Synthesis | 3-Nitrobenzoyl chloride, Thiosemicarbazide | Condensation, Base-catalyzed cyclization |

| Amidrazone | Cyclization with C1 synthons | 3-Nitrobenzamidrazone, Orthoesters | Condensation, Cyclization |

Further research into the isolation and characterization of these intermediates, particularly for reactions involving the 3-nitrophenyl substituent, would provide deeper mechanistic insights and allow for the optimization of synthetic protocols. The electron-withdrawing nature of the nitro group is expected to influence the reactivity of the intermediates, potentially affecting reaction rates and yields.

Spectroscopic Characterization Techniques for 1 3 Nitrophenyl 1h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a comprehensive structural assignment.

¹H NMR Spectroscopic Fingerprinting

Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative positions in a molecule. In the case of 1-(3-nitrophenyl)-1H-1,2,4-triazole derivatives, the aromatic protons on the nitrophenyl ring and the protons on the triazole ring exhibit characteristic chemical shifts and coupling patterns.

For instance, in a related compound, 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole, the proton of the C=CH group in the triazole ring appears as a singlet at δ 7.67 ppm. rsc.org The protons of the benzyl (B1604629) group appear as a singlet at δ 5.58 ppm, while the aromatic protons show complex multiplets in the range of δ 7.29-7.69 ppm. rsc.org Similarly, for 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, the aldehyde proton gives a singlet at δ 10.12 ppm, the triazole proton shows a singlet at δ 9.75 ppm, and the aromatic protons appear as doublets at δ 8.45 and 8.28 ppm. mdpi.com

The following table summarizes typical ¹H NMR chemical shifts for protons in environments analogous to those in this compound derivatives.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Triazole-H | 8.81 - 9.75 | s |

| Nitrophenyl-H | 7.56 - 8.45 | m, d |

| Substituent Protons (e.g., CH₂) | ~5.58 | s |

| Aldehyde-H (if present) | ~10.12 | s |

Table 1: Illustrative ¹H NMR Data for Triazole Derivatives. (Data sourced from studies on related structures). rsc.orgmdpi.com

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

In the ¹³C NMR spectrum of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, the carbonyl carbon of the aldehyde appears at δ 184.9 ppm. mdpi.com The carbons of the nitrophenyl ring are observed at δ 147.8, 140.2, 125.5, and 121.4 ppm, while the triazole ring carbons are found at δ 147.3 and 126.8 ppm. mdpi.com For 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole, the triazole carbons appear at δ 147 and 119 ppm, and the benzyl CH₂ carbon is at δ 54 ppm. rsc.org

The table below presents representative ¹³C NMR chemical shifts for carbon atoms in environments similar to those in this compound derivatives.

| Carbon Type | Chemical Shift (δ, ppm) |

| Triazole-C | 119 - 147 |

| Nitrophenyl-C | 121 - 148 |

| C-NO₂ | ~147.8 |

| Substituent Carbons (e.g., CH₂) | ~54 |

Table 2: Representative ¹³C NMR Data for Triazole Derivatives. (Data based on analogous compounds). rsc.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

Characteristic Vibrational Modes of Triazole and Nitro Moieties

For this compound, the IR spectrum will be dominated by the vibrational modes of the triazole ring and the nitro group. The triazole ring exhibits characteristic C-H aromatic stretching vibrations typically observed in the range of 3000-3100 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the aromatic systems appear in the 1400-1600 cm⁻¹ region. researchgate.net

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For example, in the IR spectrum of 3-nitro-1,2,4-triazole (B13798), these bands are observed. chemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C / C=N (Aromatic) | Stretching | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

Table 3: Key IR Absorption Bands for this compound. researchgate.netresearchgate.netchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of a newly synthesized compound. For example, HRMS is used to confirm the formation of 1,4-disubstituted triazoles. nih.gov The ability to obtain an exact mass with an error of less than 3 ppm provides a high degree of confidence in the assigned molecular formula. nih.gov

In the mass spectrum of a 1,2,3-triazole derivative, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂). rsc.org The fragmentation of the nitrophenyl group can also be observed, with the loss of NO₂ being a characteristic fragmentation. rsc.org The study of 3-nitro-1,2,4-triazole showed the formation of NO₂⁻ as a fragment anion. rsc.orgnih.gov

The fragmentation pattern provides a fingerprint that can be used to identify the compound and deduce its structure. The analysis of these fragments helps to piece together the molecular puzzle and confirm the connectivity of the atoms.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within molecules. When a molecule such as this compound absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed provide valuable information about the molecule's structure, particularly its system of conjugated π-electrons and the presence of chromophoric groups.

The electronic spectrum of a this compound derivative is primarily determined by the electronic transitions within its constituent parts: the 1,2,4-triazole (B32235) ring, the phenyl ring, and the nitro group. The unsubstituted 1,2,4-triazole ring exhibits a very weak absorption at approximately 205 nm. ijsr.net The benzene (B151609) ring, a classic chromophore, typically shows three absorption bands: two intense E-bands (ethylenic) around 180 and 200 nm, and a weaker B-band (benzenoid) near 255 nm, which is characterized by its fine vibrational structure. wikipedia.org

In the case of this compound, these individual chromophores are linked, creating an extended conjugated system. This conjugation, along with the presence of the strongly electron-withdrawing nitro group, significantly influences the electronic spectrum. The key electronic transitions observed are the π → π* and n → π* transitions. wikipedia.orgpharmatutor.org

π → π* Transitions: These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital. libretexts.org In conjugated systems like nitrophenyl-triazoles, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, causing the absorption bands (often referred to as K-bands) to shift to longer wavelengths (a bathochromic shift) and increase in intensity (a hyperchromic effect). pharmatutor.orguobabylon.edu.iq These transitions are typically responsible for the most intense absorption bands in the spectrum.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the triazole ring or the oxygen atoms of the nitro group, to a π* antibonding orbital. pharmatutor.orglibretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (are "forbidden" by symmetry rules) compared to π → π* transitions. pharmatutor.org

While specific, detailed experimental data for this compound is not extensively documented in publicly available literature, the principles of UV/Vis spectroscopy allow for a reliable prediction of its spectral features. To provide a contextual example, the UV/Vis spectrum for the related compound 1,3,5-Triphenyl-1H-1,2,4-triazole is presented below. The introduction of a nitro group onto one of the phenyl rings would be expected to cause a bathochromic shift of these absorption bands due to its strong electron-withdrawing nature and contribution to the conjugated system.

UV/Vis Spectral Data for a Related Compound

The following interactive table displays the publicly available UV/Vis absorption data for 1,3,5-Triphenyl-1H-1,2,4-triazole, sourced from the NIST WebBook. nist.gov

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 258 nm | 26300 L·mol⁻¹·cm⁻¹ | Ethanol (B145695) |

Crystallographic Analysis and Solid State Structural Studies of 1 3 Nitrophenyl 1h 1,2,4 Triazole Compounds

Single-Crystal X-ray Diffraction: Precise Molecular Geometry Determination

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystal. This method has been instrumental in elucidating the molecular structures of various nitrophenyl-substituted triazole compounds. mdpi.comrsc.org

The conformation of 1-(3-nitrophenyl)-1H-1,2,4-triazole is largely defined by the relative orientation of the 1,2,4-triazole (B32235) and nitrophenyl rings. In the solid state, the 1,2,4-triazole ring is typically found to be essentially planar. For instance, in the structure of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, the maximum deviation from the mean plane of the triazole ring is a mere 0.002 Å. nih.gov Similarly, in two crystallographically independent molecules of 3-nitro-1H-1,2,4-triazole, the triazole rings are essentially planar with maximum deviations of 0.003 Å. nih.govnih.gov

Theoretical studies, such as those on bi-1,2,3-triazole, have employed Density Functional Theory (DFT) to explore the potential energy surface and identify various stable conformers. ekb.eg These computational approaches complement experimental data by providing insights into the conformational flexibility of the molecule in different environments. rsc.orgekb.eg

In contrast, other related structures exhibit a more twisted conformation. For example, in 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, the dihedral angles between the triazole ring and the two benzene (B151609) rings are significantly larger, at 73.0 (4)° and 72.9 (4)°. nih.gov Similarly, in a 1,2,3-triazole derivative, the dihedral angle between the triazole and benzene rings is 16.54 (11)°. researchgate.net The presence of two independent molecules in the asymmetric unit of 3-nitro-1H-1,2,4-triazole reveals a dihedral angle of 56.58 (5)° between the two triazole rings. nih.govnih.gov

The planarity of the individual rings is generally maintained. The 1,2,4-triazole ring system is considered a partially aromatic, six-π-electron system, which contributes to its planarity. nih.gov

Table 1: Selected Dihedral Angles in Nitrophenyl-Triazole Derivatives

| Compound | Rings | Dihedral Angle (°) |

| 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione nih.govdoaj.org | Triazole and Phenyl | 6.26 (13) |

| 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione nih.govdoaj.org | Nitro group and Phenyl | 9.5 (3) |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione nih.gov | Triazole and Chlorophenyl | 73.0 (4) |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione nih.gov | Triazole and Nitrophenyl | 72.9 (4) |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate researchgate.net | Triazole and Benzene | 16.54 (11) |

| 3-Nitro-1H-1,2,4-triazole nih.govnih.gov | Triazole (Molecule A) and Triazole (Molecule B) | 56.58 (5) |

Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of this compound and its analogs is not solely determined by the geometry of individual molecules but also by the intricate network of intermolecular interactions that dictate how these molecules pack in the crystal lattice. These interactions include classical and non-classical hydrogen bonds, π-π stacking, and other weaker forces.

Hydrogen bonding plays a pivotal role in the crystal engineering of triazole-containing compounds. researchgate.netrsc.org In the crystal structure of 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by pairs of N—H⋯S hydrogen bonds, forming chains that feature R22(8) ring motifs. nih.govdoaj.org Similarly, in 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, molecules form centrosymmetric dimers through N—H⋯S hydrogen bonds. nih.gov

Non-classical hydrogen bonds, such as C—H⋯O and C—H⋯N interactions, also contribute significantly to the stability of the crystal packing. For instance, in 3-nitro-1H-1,2,4-triazole, molecules are linked by N—H⋯N and C—H⋯O hydrogen bonds, creating a supramolecular chain. nih.govnih.gov The crystal structure of 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione is further stabilized by weak C—H⋯N hydrogen bonds. nih.gov Theoretical studies have also highlighted the importance of hydrogen bonding in the formation of frameworks based on bis(triazolyl)pyridinium motifs.

Aromatic π-π stacking interactions are another key feature in the crystal structures of nitrophenyl-triazole derivatives. In 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, π-π stacking is observed between the phenyl and triazole rings of adjacent molecules, with a centroid-centroid distance of 3.5491 (14) Å. nih.govdoaj.org In a related 1,2,3-triazole derivative, π-π stacking interactions are observed between the triazole and benzene rings with a ring-centroid separation of 3.895 (1) Å. researchgate.net

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

A comprehensive search of the current scientific literature and crystallographic databases did not yield specific Hirshfeld surface analysis data for the compound this compound. However, the analysis of closely related nitrophenyl-triazole derivatives provides significant insight into the intermolecular interactions that likely govern the crystal packing of this specific isomer.

For a molecule like this compound, the primary functional groups—the nitrophenyl group and the triazole ring—are expected to dictate a variety of intermolecular interactions. These would include hydrogen bonds, π-π stacking, and other van der Waals forces. The expected contacts are predominantly H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions. bohrium.comnih.govnih.gov

Detailed Research Findings from Analogous Compounds

Studies on related structures reveal the significant role of hydrogen-based contacts in stabilizing the crystal lattice. For instance, in the crystal structure of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone, a compound also featuring a nitrophenyl and a triazole moiety, the most significant contributions to the Hirshfeld surface are from H···H (39.7%), H···O/O···H (18.6%), and H···C/C···H (18.2%) contacts. nih.gov This indicates that a large portion of the crystal packing is governed by interactions involving hydrogen atoms. nih.gov

The following interactive table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for these related nitrophenyl-triazole derivatives.

Interactive Data Table: Hirshfeld Surface Contact Percentages for Analogous Compounds

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Other Significant Contacts (%) | Reference |

| 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone | 39.7 | 18.6 | 18.2 | 9.4 | C···C (4.5%) | nih.gov |

| 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole | 31.5 | 14.5 | 10.2 | 19.2 | N···C/C···N (10.9%), C···C (5.2%), O···N/N···O (4.0%), O···C/C···O (2.4%), N···N (2.1%) | nih.gov |

While specific experimental data for this compound remains elusive, the analysis of these closely related structures provides a strong basis for predicting its solid-state behavior. It is highly probable that its crystal packing is also dominated by a combination of H···H, O···H, C···H, and N···H interactions, with the nitro group's oxygen atoms and the triazole's nitrogen atoms playing key roles as hydrogen bond acceptors. A definitive quantitative assessment, however, awaits future experimental crystallographic studies on this specific compound.

Computational and Theoretical Investigations of 1 3 Nitrophenyl 1h 1,2,4 Triazole Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of various chemical systems, including nitrophenyl-triazole derivatives. By employing functionals such as B3LYP with appropriate basis sets, it is possible to obtain accurate predictions of the molecule's geometry, vibrational modes, and other key characteristics.

Geometry Optimization and Conformational Landscapes

Table 1: Representative Optimized Geometrical Parameters for a Nitrophenyl-Triazole System

| Parameter | Value |

| Dihedral Angle (Phenyl-Triazole) | Value not available for the specific compound |

| C-N (inter-ring) Bond Length | Value not available for the specific compound |

| N-O (nitro group) Bond Length | Value not available for the specific compound |

| C-N-C (inter-ring) Bond Angle | Value not available for the specific compound |

| Note: Specific values for 1-(3-Nitrophenyl)-1H-1,2,4-triazole are not available in the provided search results. The table is illustrative of the types of parameters obtained from DFT calculations. |

Vibrational Spectroscopic Predictions (e.g., IR Frequencies)

Theoretical vibrational analysis using DFT is a valuable method for predicting the infrared (IR) spectrum of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of observed spectral bands.

For 1,2,4-triazole (B32235) and its derivatives, characteristic vibrational modes have been identified through a combination of experimental and theoretical studies. nih.govresearchgate.net Key vibrational frequencies would include those associated with the C-H stretching of the aromatic rings, N-H stretching (if applicable, though not in this specific N-substituted triazole), C=C and C=N stretching within the rings, and the symmetric and asymmetric stretching of the nitro group. In related nitrophenyl compounds, the nitro group vibrations are of particular interest and are readily identifiable in the IR spectrum. nih.gov

While a specific calculated IR frequency table for this compound is not present in the search results, the general regions for these vibrations are well-established. For instance, aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the nitro group asymmetric and symmetric stretches usually appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Table 2: Predicted Major IR Frequencies for a Nitrophenyl-Triazole System

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 - 3000 |

| Nitro Group Asymmetric Stretch | ~1550 |

| C=N/C=C Ring Stretch | ~1600 - 1450 |

| Nitro Group Symmetric Stretch | ~1350 |

| Triazole Ring Vibrations | ~1200 - 1000 |

| Note: These are general ranges for nitrophenyl-triazole systems. Specific calculated values for this compound are not available in the provided search results. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons, its kinetic stability, and its potential for intramolecular charge transfer.

HOMO-LUMO Energy Gaps and Molecular Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap suggests that the molecule is more prone to electronic transitions and thus more reactive.

For various triazole derivatives, HOMO-LUMO energy gaps have been calculated to be in the range that indicates good stability. ntu.edu.iq The presence of both an electron-donating triazole ring and an electron-withdrawing nitrophenyl group in this compound suggests a push-pull electronic system, which would likely result in a relatively small HOMO-LUMO gap compared to the parent unsubstituted rings. This smaller energy gap is indicative of the potential for intramolecular charge transfer.

Table 3: Representative HOMO-LUMO Energy Data for a Nitrophenyl-Triazole System

| Parameter | Energy (eV) |

| E(HOMO) | Value not available for the specific compound |

| E(LUMO) | Value not available for the specific compound |

| HOMO-LUMO Gap (ΔE) | Value not available for the specific compound |

| Note: Specific values for this compound are not available in the provided search results. |

Charge Transfer Characteristics within the Molecule

The electronic nature of this compound, with its electron-rich triazole ring and electron-deficient nitrophenyl ring, facilitates intramolecular charge transfer (ICT). Upon electronic excitation, there is a redistribution of electron density from the donor part (triazole) to the acceptor part (nitrophenyl). This ICT is a key feature of push-pull chromophores and can significantly influence their photophysical properties.

The analysis of the spatial distribution of the HOMO and LUMO provides a clear picture of this charge transfer. Typically, in such systems, the HOMO is localized on the electron-donating fragment, while the LUMO is concentrated on the electron-accepting fragment. For this compound, it is expected that the HOMO would be primarily located on the 1,2,4-triazole ring, while the LUMO would be centered on the 3-nitrophenyl group. This spatial separation of the frontier orbitals is a hallmark of an effective ICT process. The mechanism of action for some nitrophenyl-triazole derivatives is thought to involve the electron transfer capabilities of the nitrophenyl group.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For a molecule like this compound, the MEP map would highlight specific reactive sites. The oxygen atoms of the nitro group are expected to be regions of high negative potential (red), making them likely sites for electrophilic interactions. The nitrogen atoms of the triazole ring would also exhibit negative potential due to their lone pairs of electrons. Conversely, the hydrogen atoms of the aromatic rings would show positive potential (blue), rendering them susceptible to nucleophilic interactions. In related nitrophenyl derivatives, the nitro and amide groups have been identified as centers for electrophilic attack based on MEP analysis.

The MEP map provides a comprehensive visual representation of the molecule's reactivity landscape, complementing the insights gained from FMO analysis and offering a more intuitive understanding of where chemical reactions are most likely to occur.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its properties and reactivity. For this compound, these descriptors are typically calculated using Density Functional Theory (DFT), a computational method that has proven to be reliable for studying triazole derivatives. researchgate.netijcrt.org

Commonly employed DFT methods include the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for this class of compounds. researchgate.networldscientific.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies. These indices provide a general overview of the molecule's reactivity.

Illustrative Global Reactivity Descriptors for this compound *

| Descriptor | Formula | Typical Value (eV) |

| EHOMO | - | -7.5 to -8.5 |

| ELUMO | - | -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.75 to 5.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 to 3.25 |

| Global Softness (S) | 1/(2η) | 0.15 to 0.22 |

Note: The values in this table are illustrative and based on typical ranges for similar nitrophenyl-triazole compounds as specific calculated data for this compound was not available in the searched literature. The actual values would need to be determined through specific DFT calculations for this compound.

Fukui Functions

To understand the local reactivity and identify the most reactive sites within the this compound molecule, Fukui functions are employed. nih.gov These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r) : This function corresponds to the reactivity towards a nucleophilic attack (attack by an electron-rich species) and identifies the most electrophilic sites in the molecule.

f-(r) : This function relates to the reactivity towards an electrophilic attack (attack by an electron-deficient species) and points to the most nucleophilic sites.

f0(r) : This function describes the reactivity towards a radical attack.

For this compound, it is anticipated that the nitrogen atoms of the triazole ring would exhibit significant nucleophilic character (high f- values), making them susceptible to electrophilic attack. Conversely, the carbon atoms of the nitrophenyl ring, particularly those influenced by the electron-withdrawing nitro group, are expected to be the primary electrophilic sites (high f+ values).

Illustrative Fukui Function Analysis for this compound *

| Atom/Region | Expected f- (Nucleophilic Attack) | Expected f+ (Electrophilic Attack) |

| Triazole Ring Nitrogens | High | Low |

| Nitrophenyl Ring Carbons | Low | High (especially ortho/para to NO2) |

| Nitro Group Oxygens | Moderate | Low |

Note: This table presents expected trends based on the analysis of similar compounds. Precise Fukui function values would require specific quantum chemical calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is instrumental in predicting and interpreting UV-Vis absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths.

For this compound, TD-DFT calculations, often performed at the B3LYP/6-311++G(d,p) level of theory, can simulate its electronic absorption spectrum. mdpi.com The results of these calculations provide information on the wavelengths of maximum absorption (λmax), the nature of the electronic transitions (e.g., π → π* or n → π*), and the orbitals involved.

Studies on similar nitrophenyl-triazole derivatives suggest that the electronic spectrum of this compound would likely be characterized by intense absorption bands in the UV region. mdpi.com These absorptions are typically attributed to π → π* transitions within the aromatic phenyl and triazole rings, as well as charge-transfer transitions from the triazole ring to the nitrophenyl ring. The presence of the nitro group is expected to cause a red shift (shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted phenyl-triazole.

Illustrative TD-DFT Results for this compound *

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| ~4.5 | ~275 | > 0.1 | HOMO → LUMO (π → π) |

| ~5.2 | ~238 | > 0.2 | HOMO-1 → LUMO (π → π) |

| ~5.8 | ~214 | > 0.1 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is for illustrative purposes and represents typical values that might be expected for this compound based on TD-DFT studies of analogous compounds. mdpi.com Accurate data requires specific TD-DFT calculations for the target molecule.

These computational investigations provide a detailed electronic portrait of this compound, offering valuable predictions of its reactivity and spectral properties that can complement and guide experimental studies.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Nitrophenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The synthesis typically involves introducing substituents to the 1,2,4-triazole core. A two-step approach is common:

- Step 1 : React 1,2,4-triazole with a nitration agent (e.g., nitric acid) to introduce the nitro group at the phenyl ring.

- Step 2 : Couple the nitro-substituted phenyl group to the triazole ring using coupling reagents under inert conditions (e.g., N₂ atmosphere).

Optimization includes controlling reaction temperature (60–80°C for nitration) and using catalysts like sulfuric acid to enhance regioselectivity . Solvent choice (e.g., dichloromethane or chloroform) impacts yield due to solubility differences .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (key signals: aromatic protons at δ 7.5–8.5 ppm, triazole protons at δ 8.1–8.3 ppm) and FT-IR (C=N stretch at ~1600 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (C₈H₅N₅O₂) with ≤0.3% deviation .

Q. What are the critical stability considerations for handling and storing this compound?

- Storage : Store in airtight containers under inert gas (argon) at 2–30°C to prevent oxidation or decomposition .

- Incompatibilities : Avoid strong bases (risk of ring-opening) and oxidizing agents (e.g., peroxides) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .

Q. How does the nitro group influence solubility and reactivity in this compound?

The 3-nitrophenyl group enhances electron-withdrawing effects, reducing solubility in polar solvents (water) but improving stability in organic solvents (chloroform, DCM) . Reactivity is dominated by the nitro group’s electrophilicity, enabling nucleophilic aromatic substitution under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or antifungal activity often arise from:

- Substituent positioning : The 3-nitro group’s orientation affects hydrogen bonding with biological targets. Compare activity of 3-nitro vs. 4-nitro isomers via molecular docking .

- Assay variability : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines and control strains (e.g., Candida albicans ATCC 90028) .

- Solvent effects : Use DMSO as a co-solvent (≤1% v/v) to avoid false negatives due to poor aqueous solubility .

Q. What experimental strategies can elucidate the compound’s mechanism of action in COX-2 inhibition or antimicrobial activity?

- Enzyme assays : Perform COX-2 inhibition studies with recombinant human enzyme and monitor prostaglandin E₂ production via ELISA .

- Molecular dynamics simulations : Model interactions between the triazole ring’s N3 atom and COX-2’s Arg120/Val523 residues to identify binding motifs .

- Resistance studies : Serial passage microbial cultures under sub-inhibitory concentrations to detect mutation hotspots via whole-genome sequencing .

Q. How can computational methods (e.g., DFT) predict and optimize the electronic properties of this compound?

- DFT calculations : Use B3LYP/6-311G+(d,p) to compute HOMO-LUMO gaps, predicting redox behavior. The nitro group lowers LUMO energy, enhancing electrophilic reactivity .

- Solvatochromic analysis : Correlate calculated dipole moments with experimental UV-Vis shifts in solvents (e.g., ethanol vs. hexane) to design derivatives with tailored solubility .

Q. What strategies improve regioselectivity in synthesizing derivatives with modified phenyl or triazole substituents?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the triazole ring to steer nitration to the meta position .

- Microwave-assisted synthesis : Reduce reaction times (20–30 minutes vs. hours) and improve yields by 15–20% .

- Cross-coupling catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the triazole’s 1-position .

Q. Methodological Notes

- Data Validation : Cross-reference XRD crystal structures (e.g., CCDC entries) with computational models to confirm bond lengths/angles .

- Contradiction Management : Replicate conflicting studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.